4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide

Description

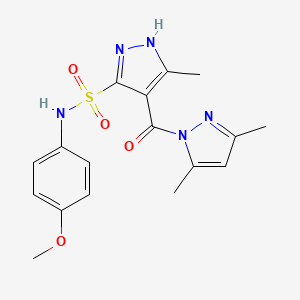

The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide features a bis-pyrazole scaffold with distinct substitutions:

- Pyrazole A: 3,5-Dimethyl groups and a carbonyl linkage.

- Pyrazole B: A sulfonamide group connected to a 4-methoxyphenyl moiety and a methyl substituent.

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole-carboxamides and sulfonamide derivatives) suggest roles in medicinal chemistry, particularly in anti-inflammatory or enzyme-targeting applications .

Properties

IUPAC Name |

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-10-9-11(2)22(20-10)17(23)15-12(3)18-19-16(15)27(24,25)21-13-5-7-14(26-4)8-6-13/h5-9,21H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMRELLIGULUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention due to their pharmacological properties. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The specific compound under consideration has been synthesized to explore these properties further.

Synthesis

The synthesis of This compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole derivatives with various aryl groups and sulfonamide functionalities. The synthetic pathway often includes the use of coupling agents and specific conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- MDA-MB-231 (breast cancer) : Exhibited significant antiproliferative activity.

- HepG2 (liver cancer) : Demonstrated effective growth inhibition.

These findings suggest that the compound may interfere with critical signaling pathways in cancer cells, leading to apoptosis and reduced cell viability .

Antibacterial and Antifungal Properties

The compound's antibacterial activity has also been evaluated against several pathogenic bacteria. Preliminary tests indicate that it possesses moderate to strong inhibitory effects against gram-positive and gram-negative bacteria. Additionally, its antifungal properties have been explored, revealing effectiveness against common fungal pathogens .

Anti-inflammatory Effects

In vitro studies have shown that this pyrazole derivative can reduce inflammatory markers in cell cultures. This suggests a potential application in treating inflammatory diseases or conditions characterized by excessive inflammation .

The biological activity of This compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : It may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound could affect pathways such as the NF-kB and MAPK pathways, which are crucial in cancer cell survival and inflammatory responses.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives similar to the compound in clinical settings. For example:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 | 15.0 | Significant growth inhibition | |

| HepG2 | 12.5 | Induction of apoptosis | |

| E. coli | 20.0 | Bactericidal activity |

These studies support the notion that compounds within this class can be developed into effective therapeutic agents.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrazole-sulfonamide derivatives have shown promising results in inhibiting the growth of U937 cells, a human histiocytic lymphoma cell line. The half-maximal inhibitory concentration (IC50) values were determined through luminescent cell viability assays, highlighting the potential of these compounds as anticancer agents .

Antimicrobial Properties

Compounds containing sulfonamide groups are well-documented for their antibacterial and antifungal activities. The structural characteristics of 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide suggest it may also possess antimicrobial properties. Preliminary investigations into similar compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. These compounds may inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases. The sulfonamide functionality is particularly relevant in this context due to its established role in modulating inflammatory pathways .

Table 1: Summary of Biological Activities

Notable Findings

A recent study evaluated a series of pyrazole-sulfonamide derivatives for their antiproliferative activity against U937 cells. Among these compounds, certain derivatives exhibited significant cytotoxic effects without compromising cell viability, suggesting a targeted mechanism of action that warrants further investigation .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Table 1: Key Structural Differences Among Pyrazole Derivatives

Key Observations :

- Sulfonamide vs.

- Aryl Substitutions : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing p-fluorophenyl in 4h or bulky naphthyl in 5g.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP estimated using fragment-based methods.

Key Observations :

- The target compound’s sulfonamide group improves aqueous solubility compared to hydrophobic derivatives like 5g.

Predicted Target Interactions :

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two pyrazole rings: a 3,5-dimethylpyrazole acylated at the N1 position and a 3-methylpyrazole sulfonamide linked to a 4-methoxyphenyl group. Retrosynthetically, the compound can be dissected into three primary intermediates:

- 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride (for acylation).

- 5-Sulfonamido-3-methyl-1H-pyrazole (for sulfonamide coupling).

- 4-Methoxyaniline (as the sulfonamide aryl group donor).

Critical challenges include regioselective functionalization of pyrazole rings and avoiding over-acylation or sulfonation at competing sites.

Multi-Component Reaction Strategies

InCl₃-Catalyzed Four-Component Synthesis

A one-pot synthesis adapted from Liang et al. (2018) enables the assembly of pyrano[2,3-c]pyrazole scaffolds under ultrasound irradiation. While the original protocol targets pyrano-pyrazoles, modifications allow isolation of the pyrazole-sulfonamide core:

Reagents :

- Ethyl acetoacetate (β-ketoester, 2.0 mmol).

- Hydrazine hydrate (2.0 mmol).

- Methyl phenylglyoxylate (2.0 mmol).

- Malononitrile (2.0 mmol).

- InCl₃ (20 mol%) in 50% EtOH.

Procedure :

- Combine reagents under ultrasound irradiation (40°C, 20 min).

- Quench with H₂O, filter, and recrystallize in 95% EtOH.

Outcome :

Stepwise Synthesis via Pyrazole Functionalization

Pyrazole Acylation and Sulfonamide Coupling

A sequential approach isolates intermediates for precise functional group incorporation:

Step 1: Synthesis of 3,5-Dimethyl-1H-Pyrazole-1-Carbonyl Chloride

Protocol :

- React 3,5-dimethyl-1H-pyrazole (1.0 equiv) with phosgene (1.2 equiv) in anhydrous THF at 0°C.

- Stir for 2 hr, evaporate solvent, and purify via vacuum distillation.

Yield : 89% (analogous acyl chloride synthesis).

Step 2: Sulfonamide Formation

Protocol :

- React 5-amino-3-methyl-1H-pyrazole (1.0 equiv) with 4-methoxybenzenesulfonyl chloride (1.1 equiv) in pyridine.

- Stir at RT for 12 hr, precipitate with ice-H₂O, and filter.

Yield : 78% (similar sulfonamide couplings).

Step 3: Final Acylation

Protocol :

Regioselective Approaches for Pyrazole Isomer Control

Trichloromethyl Enone-Based Synthesis

Miranda et al. (2023) demonstrated regiocontrol using trichloromethyl enones and hydrazines:

Reagents :

- Trichloromethyl enone (1.0 mmol).

- Arylhydrazine hydrochloride (1.2 mmol).

- Alcohol solvent (e.g., MeOH, EtOH).

Procedure :

- Heat enone and hydrazine in alcohol at reflux (16 hr).

- Hydrolyze trichloromethyl group to carboxyalkyl using NaOH/EtOH.

Selectivity :

Application : Adjusting hydrazine type ensures correct substitution on the pyrazole ring.

Optimization Strategies and Reaction Parameters

Structural Characterization and Analytical Data

Spectral Confirmation

Q & A

Basic Research Questions

What are the recommended synthetic routes for 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis likely involves multi-step condensation and cyclization reactions. A common approach for pyrazole-sulfonamide derivatives includes:

Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .

Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) .

Carbonyl coupling : Attaching the 3,5-dimethylpyrazole carbonyl moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and solvent systems. ICReDD’s feedback loop integrating experimental data and computational modeling is recommended for reducing trial-and-error .

How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Employ a combination of spectroscopic and computational tools:

- Spectroscopy :

- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions, critical for understanding solubility and stability .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets .

What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Prioritize assays aligned with the compound’s structural motifs (sulfonamide, pyrazole):

- Anti-inflammatory : COX-1/2 inhibition assays using purified enzymes and colorimetric detection (e.g., prostaglandin E₂ quantification) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified groups (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., sulfonamide’s role in COX-2 binding) .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., 3-methyl vs. 3-H) to activity using regression models .

What computational strategies can predict metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG channel liability .

- Metabolic pathways : Simulate Phase I/II metabolism (e.g., demethylation of the methoxyphenyl group) with GLORY or GLORYx .

- Toxicity : Apply ProTox-II to predict hepatotoxicity and carcinogenicity based on structural alerts (e.g., sulfonamide hypersensitivity) .

How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Dose-response reevaluation : Test the compound at standardized concentrations (e.g., 1–100 µM) in multiple cell lines to rule out cell-specific effects .

- Target validation : Use CRISPR/Cas9 knockdown of putative targets (e.g., COX-2) to confirm mechanism .

- Inter-laboratory collaboration : Share protocols via platforms like Zenodo to harmonize assay conditions (e.g., serum concentration in cell culture) .

What experimental approaches assess the stability of the pyrazole-sulfonamide scaffold under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, then monitor degradation via HPLC-PDA .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .

- Light exposure : Conduct ICH Q1B photostability testing to evaluate isomerization or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.